3-(piperidin-4-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione dihydrochloride
Overview
Description
3-(piperidin-4-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione dihydrochloride is a useful research compound. Its molecular formula is C12H16Cl2N4O2 and its molecular weight is 319.18 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 3-(piperidin-4-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione dihydrochloride is Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is involved in DNA repair damage .
Mode of Action
This compound acts as an inhibitor of PARP-1 . By inhibiting PARP-1, it compromises the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .
Biochemical Pathways
The compound affects the DNA repair pathway by inhibiting PARP-1 . This inhibition leads to genomic dysfunction and ultimately cell death . It also affects the cAMP-phosphodiesterase pathway , supporting adenosine inhibition of thrombocytopenia, strengthening PGI2 anti-aggregation activity, and enhancing the biosynthesis of PGI2 .
Pharmacokinetics
The synthesized compounds of this compound were predicted to have good pharmacokinetics properties in a theoretical kinetic study . .
Result of Action
The result of the action of this compound is the induction of genomic dysfunction and cell death in cancer cells . This is achieved by inhibiting the DNA repair mechanism, leading to an accumulation of DNA damage .
Biochemical Analysis
Biochemical Properties
3-(piperidin-4-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione dihydrochloride plays a crucial role in biochemical reactions by interacting with several enzymes and proteins. One of the primary interactions is with protein kinase B (PKB or Akt), a key component of intracellular signaling pathways that regulate cell growth and survival . This compound acts as an ATP-competitive inhibitor of PKB, exhibiting high selectivity and potency . Additionally, it interacts with other biomolecules such as glycogen synthase kinase 3 beta (GSK3β), forkhead box O (FOXO) transcription factors, and mammalian target of rapamycin (mTOR), influencing various cellular processes .
Cellular Effects
The effects of this compound on cells are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to inhibit the proliferation of cancer cells by targeting the PI3K/PKB/mTOR pathway, leading to reduced cell growth and increased apoptosis . Furthermore, it affects gene expression by altering the activity of transcription factors such as FOXO, which play a role in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and enzyme inhibition. This compound binds to the ATP-binding site of PKB, preventing its activation and subsequent phosphorylation of downstream targets . By inhibiting PKB, it disrupts the PI3K/PKB/mTOR signaling pathway, leading to decreased cell proliferation and increased apoptosis . Additionally, it modulates the activity of other enzymes and transcription factors, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, but its degradation can occur under extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and increased apoptosis in cancer cells . The stability and degradation of the compound need to be carefully monitored to ensure consistent results in experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and increased mortality have been observed . It is crucial to determine the optimal dosage that maximizes therapeutic effects while minimizing adverse effects in animal studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and clearance from the body . The compound can also affect metabolic flux and metabolite levels by modulating the activity of key enzymes in metabolic pathways . Understanding the metabolic pathways of this compound is essential for optimizing its therapeutic potential and minimizing side effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it can accumulate in specific compartments or organelles, affecting its localization and activity . The distribution of the compound within tissues also depends on factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the cytoplasm, nucleus, or mitochondria, depending on its interactions with other biomolecules . The subcellular localization of the compound can influence its ability to modulate cellular processes and exert its therapeutic effects .
Properties
IUPAC Name |
3-piperidin-4-yl-1H-pyrido[2,3-d]pyrimidine-2,4-dione;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2.2ClH/c17-11-9-2-1-5-14-10(9)15-12(18)16(11)8-3-6-13-7-4-8;;/h1-2,5,8,13H,3-4,6-7H2,(H,14,15,18);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFNKSLVGHICBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C(=O)C3=C(NC2=O)N=CC=C3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.